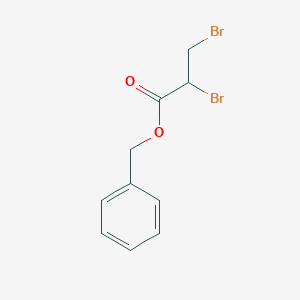

Benzyl 2,3-dibromopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2,3-dibromopropanoate is a chemical compound with the CAS Number: 10288-11-6 . It has a molecular weight of 322 and its IUPAC name is benzyl 2,3-dibromopropanoate .

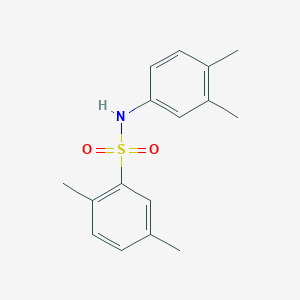

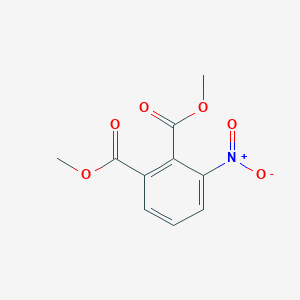

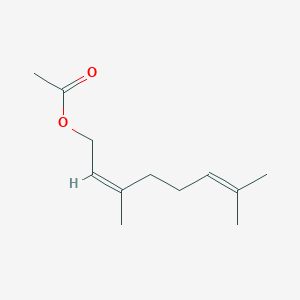

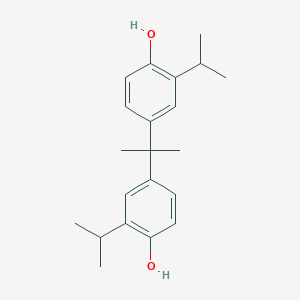

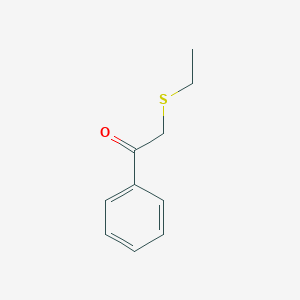

Molecular Structure Analysis

The InChI code for Benzyl 2,3-dibromopropanoate is1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Benzyl 2,3-dibromopropanoate has a molecular formula of C10H10Br2O2 . The compound’s exact mass is 319.904755 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis of Complex Molecules

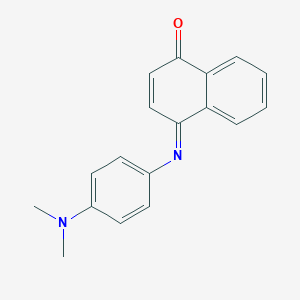

Benzyl 2,3-dibromopropanoate is utilized in the synthesis of complex molecules, such as ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives, showcasing its role in facilitating the formation of heterocyclic compounds with potential biological activity (Mayer et al., 2001). This illustrates its utility in the development of compounds that could serve as pharmacophores or lead structures in drug discovery.

Radical Addition Reactions

The compound is also involved in radical addition reactions to form cyclopropane derivatives, indicating its utility in generating structurally diverse molecules through radical-mediated pathways. For instance, the treatment of benzyl bromoacetate with 3-butenylgallium dichloride has been shown to yield benzyl 3-cyclopropylpropanoate, demonstrating the compound's role in innovative synthetic strategies (Usugi et al., 2002).

Catalytic Deprotection and Decarboxylation

Furthermore, benzyl 2,3-dibromopropanoate is key in catalytic deprotection and decarboxylation processes that lead to the synthesis of optically active linear ketones. This highlights its application in asymmetric synthesis and the preparation of enantiomerically enriched compounds, which are crucial for the pharmaceutical industry (Roy et al., 2001).

Biotransformation and Metabolic Engineering

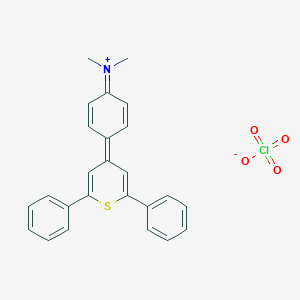

In the realm of biotransformation, the application of benzyl 2,3-dibromopropanoate extends to the field of metabolic engineering, where its derivatives serve as substrates for glycosyltransferase enzymes. This is exemplified in studies involving Arabidopsis glycosyltransferases, which explore the glucosylation of benzoates, including benzyl 2,3-dibromopropanoate, for the modification and enhancement of plant metabolites. Such research has implications for improving the solubility, stability, and bioactivity of plant-derived compounds (Lim et al., 2002).

Propriétés

IUPAC Name |

benzyl 2,3-dibromopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQVGQAJKITBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340047 |

Source

|

| Record name | Benzyl 2,3-dibromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-dibromopropanoate | |

CAS RN |

10288-11-6 |

Source

|

| Record name | Benzyl 2,3-dibromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)

![Spiro[4.5]decane](/img/structure/B86366.png)

![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)